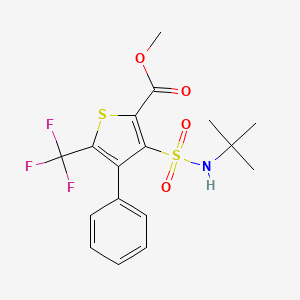

8-Epideoxyloganic acid

描述

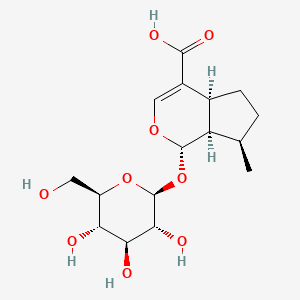

8-表脱氧龙胆酸是一种环烯醚萜苷,是存在于多种植物中的天然化合物。它以其生物活性特性而闻名,包括抗炎、抗氧化和镇痛作用 。由于其潜在的治疗应用,该化合物引起了科学研究的兴趣。

作用机制

生化分析

Biochemical Properties

8-Epideoxyloganic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in oxidative stress and inflammation pathways. It has been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of heme oxygenase-1 (HO-1). This activation results in the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation . Additionally, this compound inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it decreases oxidative stress by upregulating HO-1 via Nrf2 activation, leading to reduced ROS and NO levels . It also inhibits the production of proinflammatory cytokines and chemokines, thereby attenuating inflammation . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antioxidant properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and activates Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of HO-1 . This results in the suppression of ROS and NO production. Additionally, this compound inhibits the activation of MAPKs and NF-κB pathways, reducing the expression of proinflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its anti-inflammatory and antioxidant effects are sustained over a period of time, with a gradual decrease in ROS and NO levels . The compound’s stability and degradation in vitro and in vivo have also been studied, indicating that it remains effective over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively studied . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to iridoid biosynthesis. It interacts with enzymes such as 8-hydroxygeraniol oxidoreductase (8-HGO), which plays a key role in the secoiridoid pathway . This interaction influences the synthesis of other iridoid compounds and affects metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and therapeutic effects.

准备方法

合成路线和反应条件: 8-表脱氧龙胆酸的制备可以通过从天然来源提取和合成有机合成路线两种方法实现 。提取方法通常包括从如蓝花楹属植物等植物中分离该化合物 。合成路线可能涉及复杂的 organik reaksi,包括糖苷化和环加成反应,以构建环烯醚萜苷结构。

工业生产方法: 8-表脱氧龙胆酸的工业生产仍处于起步阶段。目前的方法侧重于优化从植物来源提取技术,并探索生物技术方法来提高产量和纯度 。

化学反应分析

反应类型: 8-表脱氧龙胆酸会发生各种化学反应,包括氧化、还原和取代反应 。这些反应对于改变化合物的结构和增强其生物活性至关重要。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和卤素等取代试剂 。反应条件通常涉及受控的温度和 pH 值,以确保最佳产量。

形成的主要产物: 这些反应形成的主要产物包括具有增强的抗氧化和抗炎特性的衍生物 。这些衍生物在药物化学中用于开发新的治疗剂具有重要意义。

科学研究应用

8-表脱氧龙胆酸具有广泛的科学研究应用:

相似化合物的比较

8-表脱氧龙胆酸可以与其他环烯醚萜苷如苦参碱、梓醇、栀子苷酸和栀子苷进行比较 。虽然这些化合物具有相似的生物活性,但由于其特定的分子结构和强大的抗炎和抗氧化作用,8-表脱氧龙胆酸是独一无二的 。这种独特性使其成为进一步研究和潜在治疗应用的宝贵化合物。

属性

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347495 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88668-99-9 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?

A1: Research suggests that this compound possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].

Q2: From which plant sources can this compound be isolated?

A2: this compound has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].

Q3: What is the chemical structure of this compound?

A3: this compound is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.

Q4: Are there established analytical methods for quantifying this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of this compound in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].

Q5: Has any research explored methods for enhancing the extraction and purification of this compound from plant material?

A5: One study investigated the optimization of extraction and purification processes for this compound from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-oxo-3-pyridin-4-ylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1222312.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)

![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)

![N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B1222324.png)

![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)

![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)

![N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B1222330.png)